

SMCypI C31 correlation PPlase inhibition and antiviral activity Pearson coefficient

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Compound Focus: SMCypI C31

Cat. No.: S12378642

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Quantitative Data Summary

The table below summarizes the experimental data for **SMCypI C31**, comparing it to controls Cyclosporine (CsA) and Alisporivir (ALV).

Compound	PPlase Inhibition IC ₅₀ (μM)	Anti-HCV EC ₅₀ (μM) - Genotype 1a	Anti-HCV EC ₅₀ (μM) - Genotype 3a
SMCypI C31	0.2 ± 0.08 [1]	3.80 ± 1.90 [2]	7.76 ± 1.57 [2]
Alisporivir (ALV)	Information not in sources	0.04 ± 0.03 [2]	0.02 ± 0.01 [2]
Cyclosporine (CsA)	Information not in sources	0.60 ± 0.20 [2]	0.19 ± 0.12 [2]

Experimental Protocols

The data in the table above was generated through the following standardized experimental methods.

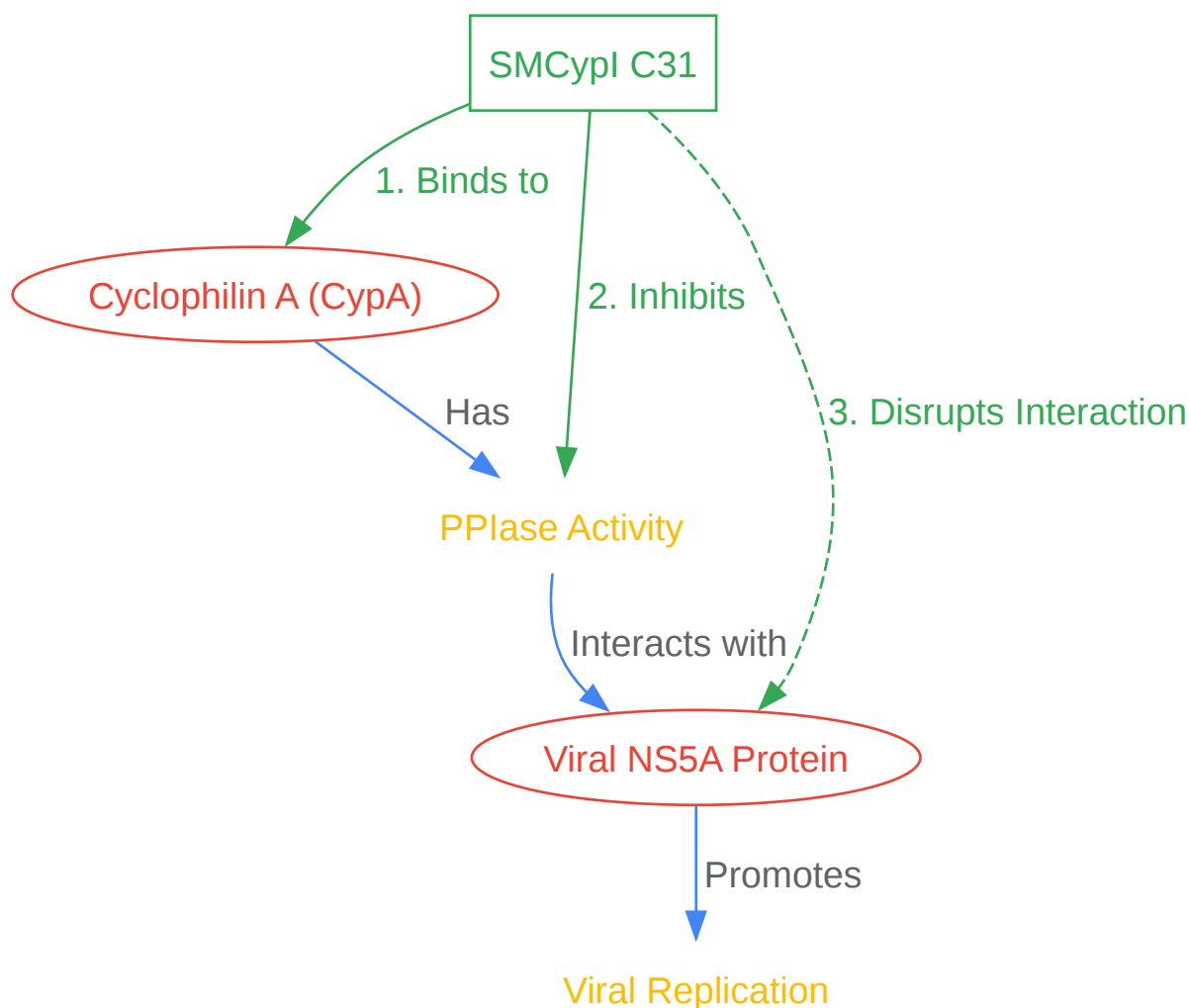
- PPlase Inhibition Assay (IC₅₀):** The peptidyl-prolyl isomerase (PPlase) activity of cyclophilins was measured using an enzyme assay. The concentration of a compound required to inhibit 50% of this

enzymatic activity (IC_{50}) was determined. For C31, this assay measured its direct potency against the cyclophilin D (CypD) target [1].

- **Anti-HCV Activity (EC_{50}):** The antiviral effectiveness was evaluated using **HCV subgenomic replicons (HCV-SGRs)** from different genotypes (e.g., 1a, 3a) and infectious cell culture models (e.g., J6/JFH1). These replicons are engineered HCV RNAs that can replicate in human liver cells in the lab but do not produce infectious virions. The EC_{50} represents the concentration of the compound required to reduce HCV replication by 50% [2].
- **Binding and Competition Assays:** To confirm the mechanism of action, **Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)** was used. This technique measured how effectively C31 competed with a labeled version of Cyclosporine for binding to the Cyclophilin A (CypA) protein, confirming it targets the same site [2].

Mechanism of Action Pathway

The diagram below illustrates the mechanism by which **SMCypI C31** exerts its antiviral effect, based on the described studies.



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How to Approach the Correlation Analysis

Although a direct Pearson coefficient is not provided, the search results contain the data necessary to calculate it or to understand its biological basis.

- **Calculate the Correlation Yourself:** You can use the provided **IC₅₀ (potency against the target)** and **EC₅₀ (potency in the cellular antiviral assay)** values from the table to perform your own correlation analysis. A strong, statistically significant inverse correlation between these values across a series of compounds would support the hypothesis that PPIase inhibition is the primary mechanism for the antiviral activity.
- **Evidence from Resistance Profiling:** The search results offer another line of evidence. Studies showed that C31 selected for viral resistance mutations in the **NS5A protein** (D320E and Y321H) [2].

As NS5A is the key viral protein known to interact with CypA, the emergence of resistance in NS5A directly links the drug's antiviral effect to the disruption of the CypA-NS5A axis, which is dependent on PPIase activity.

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References

1. Small-Molecule Inhibitors of Cyclophilins Block Opening ... [sciencedirect.com]
2. Characterization of the Anti-Hepatitis C Virus Activity ... [pmc.ncbi.nlm.nih.gov]

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